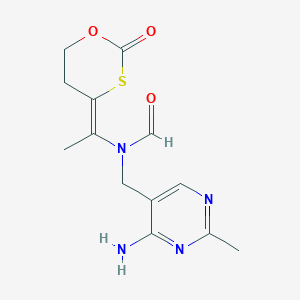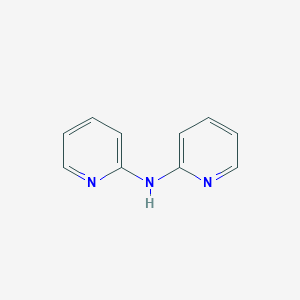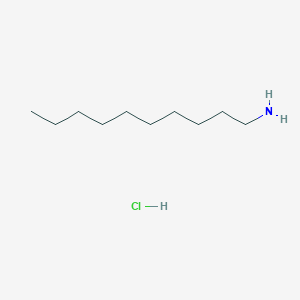
1-Decanamine, hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 1-benzylcyclohexan-1,2-diamine hydrochlorides has been achieved through diastereoselective alpha-iminoamine rearrangement, followed by imine reduction and hydrogenolysis, as described in one of the studies . This method provides a high enantiomeric excess, indicating a potential pathway for synthesizing similar compounds such as 1-Decanamine, hydrochloride with high purity.
Molecular Structure Analysis
The molecular structure of 1-dodecylamine hydrochloride has been determined using X-ray crystallography . This technique could similarly be applied to 1-Decanamine, hydrochloride to ascertain its crystal structure, which is crucial for understanding its interactions and stability.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-Decanamine, hydrochloride. However, the solubility of 1-adamantanamine hydrochloride in various solvents has been measured, and the data were well-fitted with the NRTL equation and a semi-empirical equation . These findings suggest that 1-Decanamine, hydrochloride may also exhibit specific solubility characteristics in different solvents, which is important for its application and handling.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-dodecylamine hydrochloride, such as lattice potential energy, molar volumes, and enthalpy of dissolution, have been thoroughly investigated . These properties are essential for understanding the behavior of the compound in various conditions. The protective effect of 1-adamantanamine hydrochloride against influenza infections and its in vitro inhibition of rubella virus suggest potential pharmaceutical applications for structurally similar compounds like 1-Decanamine, hydrochloride.
Relevant Case Studies
Case studies involving 1-adamantanamine hydrochloride demonstrate its effectiveness in reducing the incidence of clinical influenza in a controlled double-blind study . Additionally, its ability to inhibit rubella virus multiplication in tissue cultures indicates a potential antiviral application. These case studies provide a context for the possible uses of 1-Decanamine, hydrochloride in medical settings.
Scientific Research Applications
DNA-Encoded Chemical Libraries (DECLs)
- DECLs, which include diverse chemical compounds, have gained attention as a powerful tool in drug development. The combinatorial nature of these libraries enables the discovery of hit compounds suitable for further lead development. The compounds derived from DECLs showcase the potential of this technology in producing hits that can be advanced in pharmaceutical research (Franzini & Randolph, 2016).
Environmental Chemistry and Toxicology
- Chlorophenols (CPs), which are similar in structure to chlorinated organic compounds like 1-Decanamine, hydrochloride, have been extensively studied due to their toxicity and environmental impact. Research has explored the use of Zero Valent Iron (ZVI) and iron-based bimetallic systems for the dechlorination and removal of CPs from the environment, highlighting the importance of such compounds in environmental remediation processes (Gunawardana, Singhal, & Swedlund, 2011).
Bioaccumulation Studies
- Decamethylpentacyclosiloxane (D5), another compound with structural similarities, has been the subject of bioaccumulation assessments due to its high production volume and widespread use in personal care products. Studies on D5 provide insights into its environmental behaviors and potential impacts on human health and ecosystems, which could be relevant for understanding the environmental interactions of 1-Decanamine, hydrochloride (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).
Chemical Reviews and Safety Evaluations
- Comprehensive reviews of other hydrochloride compounds, such as hydroxychloroquine, provide a framework for understanding the pharmacological properties, clinical efficacy, and safety profiles of similar compounds. This kind of information is crucial for evaluating the potential therapeutic uses and risks associated with chemicals like 1-Decanamine, hydrochloride (Bansal et al., 2020).
Safety And Hazards
1-Decanamine, hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
decan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNCYHVESPYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931713 | |
| Record name | Decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decanamine, hydrochloride | |
CAS RN |
143-09-9 | |
| Record name | 1-Decanamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



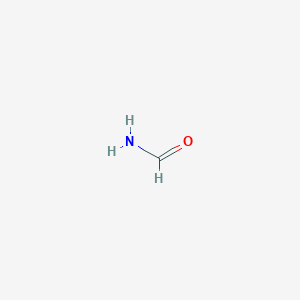
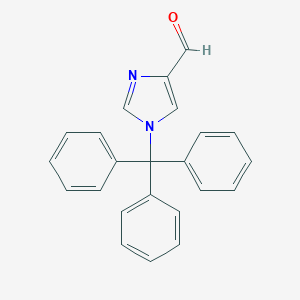
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
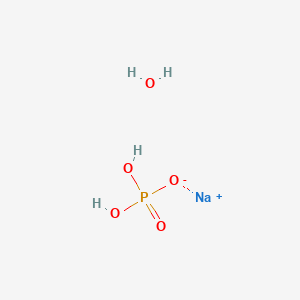
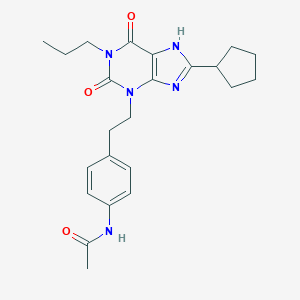
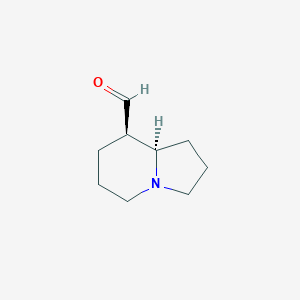
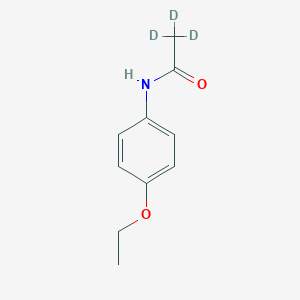
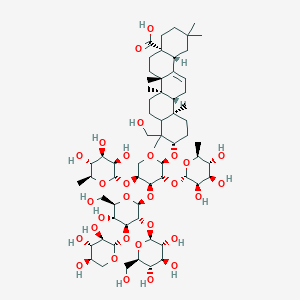
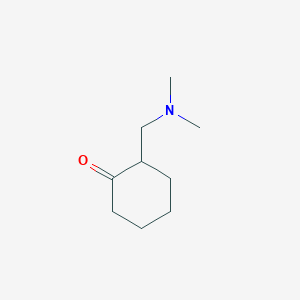
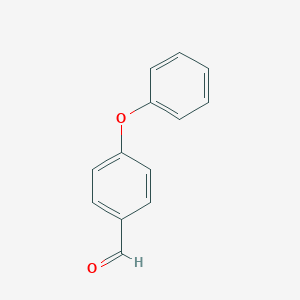
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
